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molecular formula C16H24N10O4 B1665990 Aminophylline CAS No. 317-34-0

Aminophylline

Cat. No. B1665990
M. Wt: 420.43 g/mol
InChI Key: FQPFAHBPWDRTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04393063

Procedure details

Aminophylline {adduct of Theophylline and 1,2-ethanediamine (2:1)}.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11](=[O:12])[N:10]([CH3:13])[C:8](=[O:9])[C:4]2[NH:5][CH:6]=[N:7][C:3]1=2.CN1C(=O)N(C)[C:21](=O)[C:17]2NC=N[C:16]1=2.C(N)CN.N1(C(=O)C2NC=NC=2N(C)C1=O)C.C(N)CN>>[CH2:1]([N:2]1[C:3]2[N:7]=[CH:6][NH:5][C:4]=2[C:8](=[O:9])[N:10]([CH3:13])[C:11]1=[O:12])[CH:17]([CH3:21])[CH3:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=C(NC=N2)C(=O)N(C1=O)C.CN1C2=C(NC=N2)C(=O)N(C1=O)C.C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)C)N1C(N(C(C=2NC=NC12)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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